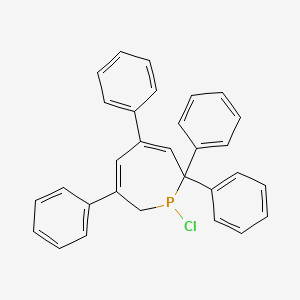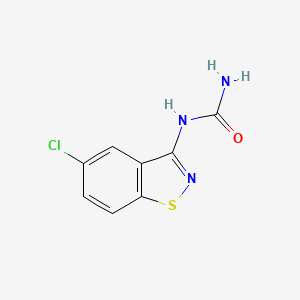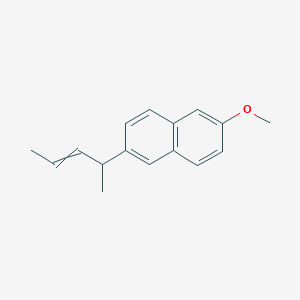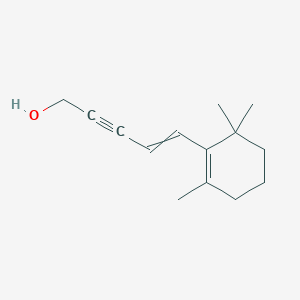![molecular formula C14H7Cl3N2O2 B14336948 2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 106218-68-2](/img/structure/B14336948.png)
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both pyridine and isoindole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with trichloromethyl isocyanate to form an intermediate, which is then cyclized with phthalic anhydride under reflux conditions to yield the final product . The reaction conditions often require the use of solvents like methanol or dimethylformamide (DMF) and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine moiety and have been studied for their anti-fibrotic and anticancer activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also contain a pyridine ring and have shown promising anticancer properties.
Uniqueness
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the trichloromethyl group and isoindole structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
106218-68-2 |
|---|---|
Molecular Formula |
C14H7Cl3N2O2 |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
2-[4-(trichloromethyl)pyridin-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H7Cl3N2O2/c15-14(16,17)8-5-6-18-11(7-8)19-12(20)9-3-1-2-4-10(9)13(19)21/h1-7H |
InChI Key |
OTBXSHMBMCKWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


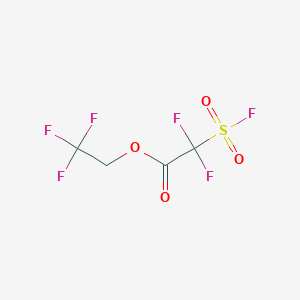

![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
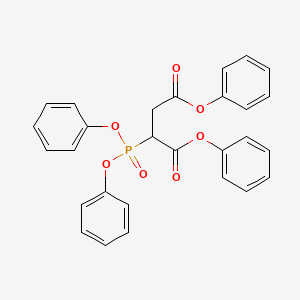
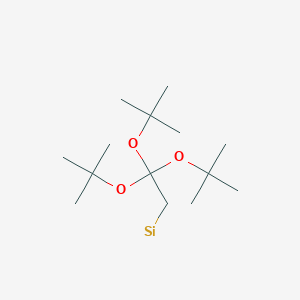
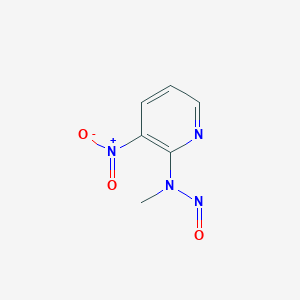
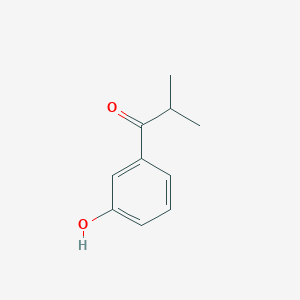
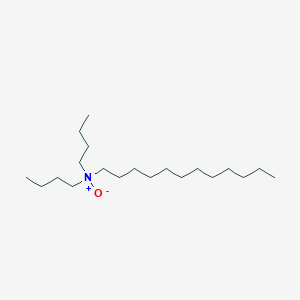
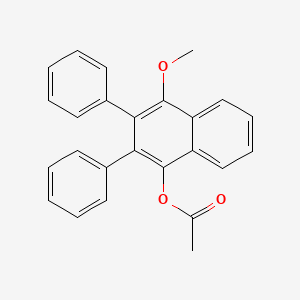
![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
